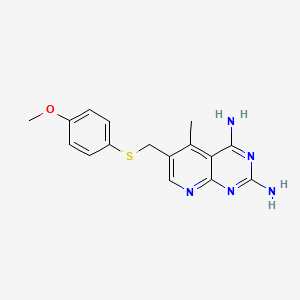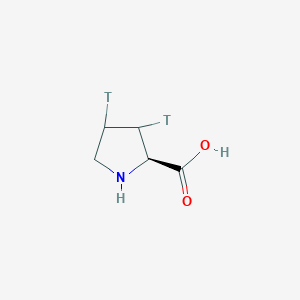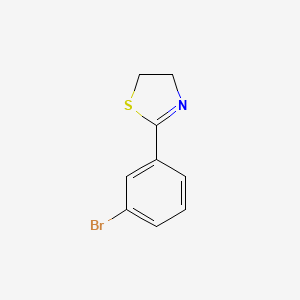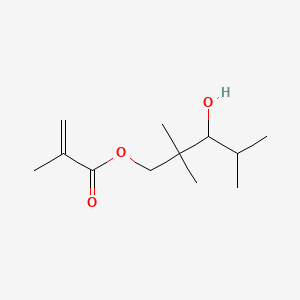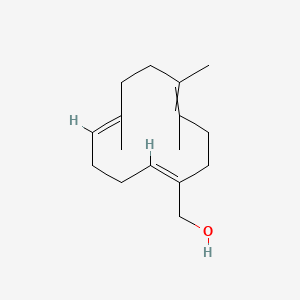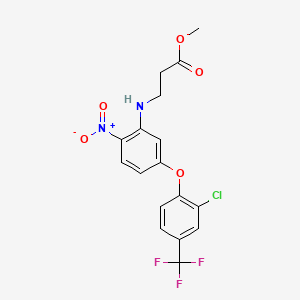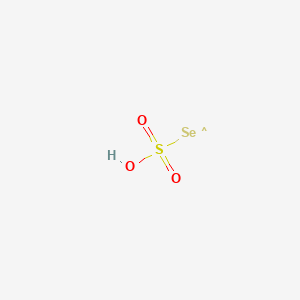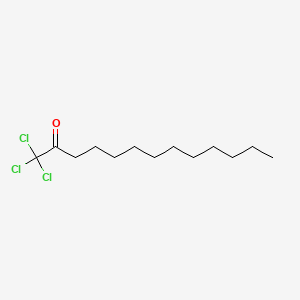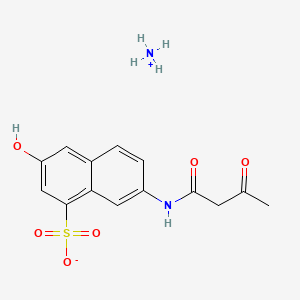
Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a naphthalene ring substituted with a hydroxyl group, a sulphonate group, and an amino group linked to a 1,3-dioxobutyl moiety. Its molecular formula is C14H14N2O6S, and it is often used in analytical chemistry and other research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate typically involves multiple steps. One common method includes the reaction of 7-amino-3-hydroxynaphthalene-1-sulphonic acid with 1,3-dioxobutane-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for studying biological processes.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, altering their function and activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-((1,3-Dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonic acid
- 4-((1,3-Dioxobutyl)amino)naphthalene-1-sulphonic acid
Uniqueness
Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
61750-18-3 |
|---|---|
Molekularformel |
C14H16N2O6S |
Molekulargewicht |
340.35 g/mol |
IUPAC-Name |
azanium;3-hydroxy-7-(3-oxobutanoylamino)naphthalene-1-sulfonate |
InChI |
InChI=1S/C14H13NO6S.H3N/c1-8(16)4-14(18)15-10-3-2-9-5-11(17)7-13(12(9)6-10)22(19,20)21;/h2-3,5-7,17H,4H2,1H3,(H,15,18)(H,19,20,21);1H3 |
InChI-Schlüssel |
BTSOJXVXOFADOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)NC1=CC2=C(C=C(C=C2C=C1)O)S(=O)(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



